molecular formula C9H6ClF3N2O3 B7852954 methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate

methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate

Cat. No.: B7852954
M. Wt: 282.60 g/mol
InChI Key: XUPNLVIURBIAIE-VIZOYTHASA-N
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Description

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a hydroxyimino functional group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and methyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-methoxyimino)acetate
  • Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-ethoxyimino)acetate

Uniqueness

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-18-8(16)7(15-17)6-5(10)2-4(3-14-6)9(11,12)13/h2-3,17H,1H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPNLVIURBIAIE-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/O)/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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